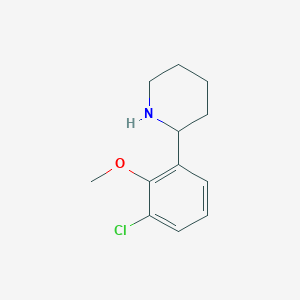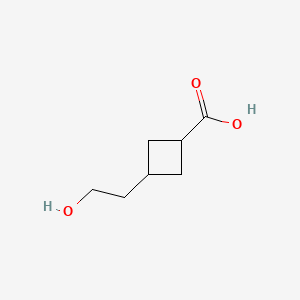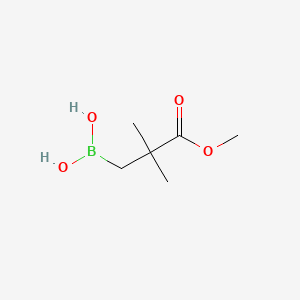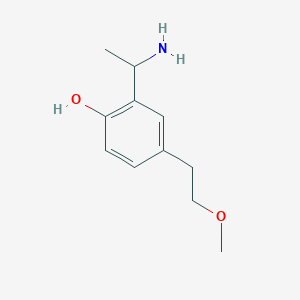
2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol is an organic compound with a complex structure that includes an amino group, an ethyl group, and a methoxyethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol typically involves multi-step organic reactions. One common method starts with the nitration of a suitable phenol derivative, followed by reduction to introduce the amino group. The methoxyethyl group can be introduced through etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol involves its interaction with specific molecular targets and pathways. The amino and phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Aminoethyl)phenol: Lacks the methoxyethyl group, which may affect its solubility and reactivity.
4-(2-Methoxyethyl)phenol: Lacks the aminoethyl group, which may influence its biological activity.
2-(1-Aminoethyl)-4-methylphenol: Has a methyl group instead of a methoxyethyl group, potentially altering its chemical properties.
Uniqueness
2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol is unique due to the presence of both the aminoethyl and methoxyethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-(1-aminoethyl)-4-(2-methoxyethyl)phenol |
InChI |
InChI=1S/C11H17NO2/c1-8(12)10-7-9(5-6-14-2)3-4-11(10)13/h3-4,7-8,13H,5-6,12H2,1-2H3 |
Clave InChI |
JILBLBGRPPHDIY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)CCOC)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)
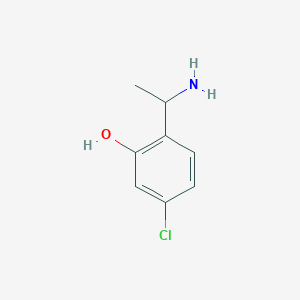

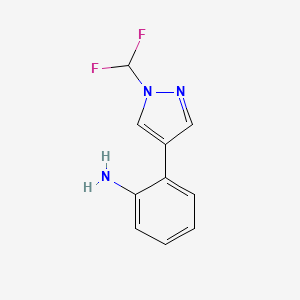
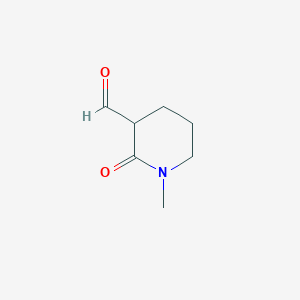

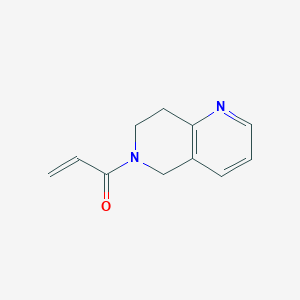
![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)

